Product packaging for Azetidin-3-yl methanesulfonate(Cat. No.:CAS No. 67160-19-4)

Azetidin-3-yl methanesulfonate

Cat. No.: B3149387
CAS No.: 67160-19-4
M. Wt: 151.19 g/mol
InChI Key: OQKCHUBGQMUWHK-UHFFFAOYSA-N
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Description

Azetidin-3-yl methanesulfonate is a key chemical building block in organic synthesis and drug discovery. The compound features a reactive methanesulfonate (mesylate) ester group on the strained, four-membered azetidine ring . This mesylate group is an excellent activated leaving group, making the molecule highly susceptible to nucleophilic substitution reactions (SN2) and elimination reactions . Consequently, its primary research value lies in its ability to be easily functionalized at the C3 position of the azetidine ring, enabling the efficient synthesis of a diverse array of 3-substituted azetidine derivatives . Azetidines are important saturated heterocycles in medicinal chemistry, valued for their rigid, three-dimensional structure and for modulating the physicochemical properties of drug candidates . They are frequently used as linkers and as surrogates for more common amines in peptidomimetics . The reactivity of this specific intermediate allows researchers to rapidly generate compound libraries for structure-activity relationship (SAR) studies, particularly in the development of pharmacologically active molecules . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3S B3149387 Azetidin-3-yl methanesulfonate CAS No. 67160-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKCHUBGQMUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azetidin 3 Yl Methanesulfonate and Its Derivatives

Direct Methanesulfonylation Strategies

Direct methanesulfonylation is the most common and straightforward approach for synthesizing Azetidin-3-yl methanesulfonate (B1217627). This strategy involves the esterification of the hydroxyl group of an Azetidin-3-ol (B1332694) precursor with a methanesulfonyl-containing reagent.

Synthesis from Azetidin-3-ol Precursors

The foundational method for preparing Azetidin-3-yl methanesulfonate derivatives involves the reaction of a corresponding N-protected Azetidin-3-ol with a suitable methanesulfonylating agent. The N-protecting group is crucial to prevent side reactions at the azetidine (B1206935) nitrogen. For example, 1-benzhydrylazetidin-3-ol (B14779) is a common precursor that undergoes mesylation to yield 1-benzhydrylthis compound google.com. Similarly, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol can be converted to 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methyl sulphonate google.com. The resulting methanesulfonate (mesylate) group is an excellent leaving group, rendering the product a versatile intermediate for subsequent nucleophilic substitution reactions arkema.com.

Elucidation of Optimal Reaction Conditions and Reagent Selection

The efficiency and yield of the methanesulfonylation reaction are highly dependent on the choice of reagents and the specific conditions under which the reaction is performed.

Methanesulfonyl chloride (CH₃SO₂Cl), often abbreviated as MsCl, is the most widely used reagent for introducing the methanesulfonyl (mesyl) group google.comarkema.com. As an acyl chloride, it is highly reactive and serves as an excellent electrophile arkema.com. The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen from the Azetidin-3-ol onto the electron-deficient sulfur atom of methanesulfonyl chloride. This process results in the formation of the desired methanesulfonate ester and liberates hydrogen chloride (HCl) as a byproduct arkema.comstudy.com.

The generation of hydrochloric acid during the reaction necessitates the presence of a base to act as an acid scavenger. This prevents the protonation of the basic azetidine nitrogen and potential acid-catalyzed side reactions. Tertiary amines, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine, are frequently employed for this purpose google.comwikipedia.org. These organic bases react with HCl to form stable ammonium (B1175870) salts, such as triethylamine hydrochloride, which can often be easily removed from the reaction mixture google.comwikipedia.org. In some procedures, an inorganic base like anhydrous potassium carbonate is used, particularly when the reaction is conducted at higher temperatures google.com.

The selection of an appropriate solvent is critical for the success of the methanesulfonylation reaction. Aprotic solvents are generally preferred to prevent any reaction with the highly reactive methanesulfonyl chloride. Commonly utilized solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (MeTHF) google.com. Another reported solvent is methyl isobutyl ketone (MIBK) google.com. The polarity of the solvent can influence reaction rates; polar solvents may stabilize charged intermediates, thereby accelerating the reaction arxiv.orgarxiv.org.

Temperature control is also a key parameter. The reaction is typically initiated at a low temperature, such as 0 °C, during the addition of methanesulfonyl chloride to manage the exothermic nature of the reaction and minimize the formation of byproducts. After the initial addition, the reaction mixture is often allowed to warm to room temperature or heated to ensure the reaction proceeds to completion google.com. For instance, a specific synthesis may involve heating the mixture to reflux at approximately 105° C for several hours google.com.

The table below summarizes typical reaction conditions for the methanesulfonylation of N-substituted Azetidin-3-ol precursors.

PrecursorReagentBaseSolventTemperatureReference
1-benzhydrylazetidin-3-olMethanesulfonyl chlorideTriethylamine2-methyltetrahydrofuranNot specified google.com
1-[bis(4-chlorophenyl)methyl]azetidin-3-olMethanesulfonyl chloridePotassium carbonateMethyl isobutyl ketoneReflux (105 °C) google.com
tert-butyl 3-hydroxyazetidine-1-carboxylateMethanesulfonyl chlorideTriethylamineDichloromethaneNot specified google.com

Implementation of Phase-Transfer Catalysis in Methanesulfonylation

Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reactants in immiscible phases, often enhancing reaction rates and enabling the use of milder conditions. While specific documented examples of PTC being applied to the methanesulfonylation of Azetidin-3-ol are not prevalent, its successful use in other syntheses involving the azetidine ring suggests its potential applicability nih.govacs.orgphasetransfercatalysis.com.

PTC has been effectively used for the N-alkylation of azetidines and in the asymmetric synthesis of spirocyclic azetidine derivatives nih.govphasetransfercatalysis.com. In a hypothetical PTC-mediated methanesulfonylation, a catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) could be employed. This catalyst would transport a basic anion, like carbonate from a solid or aqueous phase, into the organic phase containing the Azetidin-3-ol and methanesulfonyl chloride phasetransfercatalysis.com. This transported base would then neutralize the HCl produced in situ. Such a system could potentially improve the efficiency of the reaction, particularly when using solid inorganic bases, by improving their reactivity in the organic medium.

Advanced Synthetic Routes to Azetidine-Containing Methanesulfonates

The synthesis of azetidine-containing methanesulfonates is a critical area of research, driven by the prevalence of the azetidine motif in medicinal chemistry. rsc.orgresearchwithrutgers.comrsc.org The inherent ring strain of the four-membered heterocycle, approximately 25.4 kcal/mol, provides a unique combination of stability for handling and reactivity for further functionalization. rsc.org This has spurred the development of diverse and sophisticated synthetic strategies to construct and functionalize the azetidine scaffold. nih.govfrontiersin.org

Formation via Azetidin-3-one (B1332698) Intermediates

Azetidin-3-ones serve as highly versatile intermediates for the synthesis of functionalized azetidines, including those bearing a methanesulfonate group. nih.gov The carbonyl group at the 3-position provides a reactive handle for a variety of transformations. The synthesis of the azetidin-3-one core itself can be achieved through several methods, such as the metal-catalyzed decomposition of α-amino-α′-diazo ketones or cyclizations of α-amino ketones. nih.gov

A notable modern approach involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one ring. This strategy is advantageous as it bypasses the need for potentially hazardous diazo compounds and allows for the preparation of chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Once the N-protected azetidin-3-one is obtained, it can be converted to the corresponding 3-hydroxyazetidine via reduction of the ketone. This alcohol intermediate is then readily transformed into the target this compound through reaction with methanesulfonyl chloride in the presence of a suitable base.

For instance, the Horner–Wadsworth–Emmons (HWE) reaction of 1-Boc-3-azetidinone with methyl 2-(dimethoxyphosphoryl)acetate is a reliable method to produce methyl (N-Boc-azetidin-3-ylidene)acetate, demonstrating the utility of the azetidin-3-one ketone for C-C bond formation. nih.gov This ketone's reactivity is central to its role as a precursor.

Table 1: Gold-Catalyzed Synthesis of Azetidin-3-ones
SubstrateCatalystOxidantYield (%)Reference
Chiral N-propargylsulfonamideBrettPhosAuNTf₂N-oxide 5eVariable nih.gov
N-propargylsulfonamide (for 2,2-disubstituted)Et₃PAuNTf₂8-ethylquinoline N-oxideServiceable nih.gov

Cyclization and Ring-Closing Approaches

Direct cyclization methods are fundamental to the construction of the azetidine ring. Intramolecular SN2 reactions are a common and effective strategy, where a nitrogen atom attacks a carbon atom bearing a leaving group to form the four-membered ring. nih.govfrontiersin.org In the context of methanesulfonate synthesis, this can be approached in two ways: either the mesylate acts as the leaving group for the ring-forming reaction, or it is installed after the ring has been formed.

A powerful strategy involves the cyclization of γ-amino alcohols. The alcohol is first converted into a good leaving group, such as a methanesulfonate. Then, under basic conditions, the amine performs an intramolecular nucleophilic attack, displacing the methanesulfonate group to close the ring. This approach is a classic and reliable method for azetidine synthesis.

Another advanced cyclization method is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this yields a related structure, subsequent chemical modifications would be necessary to arrive at an this compound. More direct cycloadditions, such as the aza-Paterno-Büchi reaction, which is an intermolecular [2+2] photocycloaddition of imines and alkenes, can also be employed to construct the azetidine core. rsc.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic compounds, although its application is more commonly associated with larger rings. nih.govnih.govmdpi.com However, the principles of RCM can be adapted for the synthesis of unsaturated azetidine derivatives, which can then be hydrogenated and functionalized to the desired methanesulfonate.

Exploitation of Strain-Release Reactions in Azetidine Scaffold Construction

The high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) makes them excellent precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. rsc.orgresearchwithrutgers.comrsc.org The central C-N bond of ABB is highly strained and susceptible to cleavage, enabling a modular approach to diverse azetidine structures. organic-chemistry.org

In a typical strain-release strategy, ABB is generated in situ and reacts with a range of nucleophiles or electrophiles. For example, the addition of organometallic reagents to ABB can lead to the selective formation of 3-substituted azetidines. organic-chemistry.orgrsc.org This process allows for the introduction of a functional handle at the C3 position, which can be an alcohol or a precursor to one. Subsequent mesylation of the hydroxyl group provides the azetidine-3-yl methanesulfonate.

A multi-component reaction driven by strain-release has been developed, leveraging the ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a rsc.orgnih.gov-Brook rearrangement. nih.gov This allows for the sequential addition of three different electrophilic partners, providing a highly modular route to complex, substituted azetidines. nih.gov This methodology demonstrates the synthetic power of harnessing ring strain to access diverse chemical space. nih.gov

Table 2: Strain-Release Reactions for Azetidine Synthesis
PrecursorReagent(s)Key TransformationProduct TypeReference
AzabicyclobutaneNucleophilic organometallic speciesStrain-release addition3-Arylated azetidines rsc.org
Azabicyclo[1.1.0]butyl-lithiumAcyl silane, then various electrophiles (e.g., TsCl, CbzCl) rsc.orgnih.gov-Brook rearrangement/strain-release anion relaySubstituted azetidines (sulfonamides, carbamates) nih.gov
1-Azabicyclo[1.1.0]butane (ABB)Organometal reagents + Cu(OTf)₂Direct alkylationBis-functionalized azetidines organic-chemistry.org

Intramolecular Amination and Related Cyclization Pathways

Intramolecular amination represents a direct and efficient pathway to the azetidine core. These reactions involve the formation of a C-N bond within a single molecule to close the ring. A prominent example is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. rsc.org This advanced method involves the reductive elimination from an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the azetidine ring with excellent functional group tolerance. rsc.org

Another powerful approach is the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yield. nih.govfrontiersin.orgelsevierpure.com The resulting hydroxyl group is perfectly positioned for conversion to a methanesulfonate. This reaction is notable for its high yields and tolerance of acid-sensitive and Lewis basic functional groups. nih.govelsevierpure.com This method provides an alternative to the classical intramolecular SN2 displacement of halides or mesylates. nih.govfrontiersin.org

These cyclization pathways are crucial as they establish the core azetidine structure, often with a hydroxyl group at the C3 position that is a direct precursor to the methanesulfonate ester.

Organometallic Methodologies in Azetidine-Methanesulfonate Synthesis

Organometallic reagents and catalysts are indispensable tools in modern organic synthesis, enabling the construction of complex molecules with high precision. Several organometallic methodologies have been successfully applied to the synthesis of the azetidine ring, which can then be converted to the desired methanesulfonate.

Gold Catalysis: As mentioned previously, gold catalysts, such as BrettPhosAuNTf₂, are effective in promoting the oxidative cyclization of N-propargylsulfonamides to yield azetidin-3-ones. nih.gov This transformation proceeds through an α-oxogold carbene intermediate.

Palladium Catalysis: Palladium(II) catalysts enable the intramolecular γ-C(sp³)–H amination to construct the azetidine ring. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions can be used to introduce aryl groups at the 3-position of the azetidine ring. nih.gov

Titanium Mediation: Ti(IV)-mediated coupling reactions between oxime ethers and alkyl Grignard reagents have been developed for the synthesis of spirocyclic NH-azetidines. rsc.orgresearchgate.net The proposed mechanism involves a Kulinkovich-type pathway, demonstrating the versatility of titanium in forming complex azetidine structures. rsc.org

Copper Catalysis: Copper(I) triflate has been used to catalyze the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents, providing a rapid route to bis-functionalized azetidines. organic-chemistry.org

Lanthanide Catalysis: Lanthanide triflates, particularly La(OTf)₃, have proven effective in catalyzing the intramolecular aminolysis of epoxy amines to yield 3-hydroxyazetidines, which are direct precursors to azetidin-3-yl methanesulfonates. nih.govfrontiersin.orgelsevierpure.com

These organometallic methods provide access to a wide range of substituted azetidines that would be difficult to synthesize using classical approaches. The resulting functionalized azetidines, often bearing a hydroxyl group, can be readily converted to the corresponding methanesulfonate esters.

Chemical Reactivity and Transformation Reactions of Azetidin 3 Yl Methanesulfonate

Nucleophilic Substitution Reactions

The core reactivity of azetidin-3-yl methanesulfonate (B1217627) lies in its susceptibility to nucleophilic attack. The methanesulfonate group, being an excellent leaving group, is readily displaced by a variety of nucleophiles. This allows for the formation of new carbon-nitrogen, carbon-halogen, and carbon-oxygen bonds, among others, at the C3 position of the azetidine (B1206935) ring. The N-substituent on the azetidine ring can influence the rate and outcome of these reactions. Often, the nitrogen is protected, for example as a 1-(diphenylmethyl) derivative, to prevent its interference in the substitution reaction. googleapis.com

Amination for the Synthesis of Azetidine-3-amines

The reaction of azetidin-3-yl methanesulfonate with various amines or amine equivalents is a direct and efficient method for the synthesis of azetidine-3-amines. These products are valuable intermediates in medicinal chemistry. For instance, reaction with hydrazine (B178648) hydrate (B1144303) has been used to produce 3-hydrazinylazetidine derivatives. google.comgoogleapis.com The reaction conditions for amination can vary, but often involve heating the reactants in a suitable solvent.

Azetidine-3-amines are key components in the synthesis of various biologically active compounds. They serve as precursors for tachykinin antagonists and compounds with antiviral properties. google.com The ability to introduce a primary, secondary, or even tertiary amine at the C3 position makes this reaction highly valuable for creating libraries of compounds for drug discovery. google.com

Table 1: Examples of Amination Reactions

NucleophileProductApplication/Significance
Hydrazine Hydrate3-Hydrazinylazetidine derivativeIntermediate for further functionalization
Various Amines (R'R"NH)3-Amino-azetidine derivativesPrecursors for biologically active compounds

Halogenation via Nucleophilic Displacement (e.g., Fluorination)

Halogen atoms can be introduced at the C3 position of the azetidine ring through nucleophilic substitution using halide ions as nucleophiles. This reaction is a key step in the synthesis of halogenated azetidine derivatives, which are of interest in the development of new pharmaceuticals and agrochemicals.

While direct fluorination using fluoride (B91410) ions can be challenging, it has been reported in the broader context of isoxazoline (B3343090) derivatives containing an azetidin-3-yl moiety. google.com More commonly, other halogens like chlorine and bromine are introduced using standard halogenating agents. For instance, the conversion of a hydroxyl group to a halogen, a related transformation, can be achieved using reagents like thionyl chloride or dibromotriphenylphosphorane. google.com These methods could potentially be adapted for the halogenation of this compound.

Reactivity with Diverse Nucleophiles

This compound reacts with a wide range of nucleophiles beyond amines and halides. This versatility allows for the synthesis of a broad spectrum of 3-substituted azetidines.

Oxygen-based nucleophiles, such as phenols, can react with this compound to form 3-phenoxyazetidine (B1367254) derivatives. googleapis.com These reactions are typically carried out in the presence of a base, like sodium hydride, to deprotonate the phenol (B47542) and enhance its nucleophilicity. googleapis.com Similarly, sulfur-based nucleophiles, such as thiols or sodium thiosulfate (B1220275), can be employed to introduce sulfur-containing functionalities. For example, reaction with sodium thiosulfate can yield a 3-sulfosulfanylazetidine derivative. portico.org

Carbon nucleophiles, although less commonly reported in direct reactions with this compound, can also be used. The synthesis of various 3-substituted azetidines highlights the broad applicability of this scaffold in creating diverse chemical entities. researchgate.net

Table 2: Reactivity with Various Nucleophiles

Nucleophile TypeExample NucleophileProduct Type
OxygenPhenol3-Phenoxyazetidine
SulfurSodium Thiosulfate3-Sulfosulfanylazetidine
NitrogenN-(3,5-difluorophenyl)methylsulfonamideN-Aryl-N-(azetidin-3-yl)sulfonamide

Derivatization Strategies for Azetidinyl Methanesulfonate Scaffolds

The azetidinyl methanesulfonate scaffold serves as a platform for further molecular diversification. Beyond the initial nucleophilic substitution, both the newly introduced functional group and the azetidine nitrogen can be subjected to further chemical transformations.

Introduction of Diverse Functional Groups for Structural Diversification

The primary strategy for diversification involves the nucleophilic substitution reactions discussed previously. By choosing from a vast library of nucleophiles, a multitude of functional groups can be installed at the C3 position. This approach has been used to synthesize libraries of compounds for screening in drug discovery programs. google.com The resulting 3-substituted azetidines can then undergo further reactions, such as cross-coupling reactions, to build even more complex molecular architectures. nih.gov

Selective N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidine ring is a secondary amine (unless already substituted) and is therefore nucleophilic. This allows for selective N-alkylation and N-acylation reactions, providing another avenue for structural diversification.

N-alkylation can be achieved by reacting the azetidine with alkyl halides. researchgate.net The choice of the alkylating agent allows for the introduction of a wide variety of alkyl groups. N-acylation is typically performed using acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.

It is important to note that the reactivity of the azetidine nitrogen can sometimes compete with the desired nucleophilic substitution at the C3 position. Therefore, protection of the azetidine nitrogen, often with a group like benzhydryl (diphenylmethyl), is a common strategy to ensure that the substitution reaction proceeds as intended. googleapis.comgoogle.com This protecting group can be removed later in the synthetic sequence to allow for subsequent N-functionalization.

Hydrolysis and Related Chemical Conversions of Azetidinyl Methanesulfonates

This compound and its derivatives are versatile intermediates in organic synthesis, primarily owing to the excellent leaving group character of the methanesulfonate (mesylate) group. Their reactivity in aqueous environments is characterized by hydrolysis to the corresponding azetidin-3-ol (B1332694) and can also involve related chemical conversions such as ring-opening reactions, particularly under conditions that favor the formation of an intermediate azetidinium ion.

The hydrolysis of azetidinyl methanesulfonates is a nucleophilic substitution reaction where water acts as the nucleophile, displacing the mesylate group to form the corresponding alcohol. This conversion is a standard transformation in synthetic chemistry to unmask a hydroxyl group from a more stable sulfonate ester precursor. For instance, N-protected azetidin-3-yl methanesulfonates are commonly converted to their corresponding N-protected azetidin-3-ols under aqueous conditions.

A pertinent example is the hydrolysis of 1-benzhydryl-3-methylthis compound, which yields 1-benzhydryl-3-methylazetidin-3-ol (B1278502) and methanesulfonic acid. This reaction underscores the general pathway for the hydrolysis of tertiary azetidinyl methanesulfonates. The N-substituent, such as the bulky benzhydryl group, can influence the rate and outcome of the reaction by steric and electronic effects.

The stability of the azetidine ring during hydrolysis is a critical consideration. Under certain conditions, particularly those that promote the formation of a strained azetidinium ion intermediate, ring-opening reactions can compete with or succeed simple hydrolysis. rsc.orgpolimi.it The quaternization of the azetidine nitrogen, either through protonation in acidic media or by reaction with an alkylating agent, can lead to the formation of a highly reactive azetidinium cation. This intermediate is susceptible to nucleophilic attack, which can occur at either of the ring carbons adjacent to the nitrogen, leading to ring-opened products. researchgate.net

For example, the solvolysis of certain azetidinium ions in water can lead to the formation of aminochlorohydrins through ring-opening. chalmers.se The regioselectivity of this ring-opening is influenced by the substitution pattern on the azetidine ring.

Detailed studies on the hydrolysis of the parent, unprotected this compound are less common in the literature, as the N-protected analogues are more frequently used in multi-step syntheses to avoid side reactions involving the secondary amine. However, the general principles of hydrolysis and potential for ring-opening remain applicable. The reaction of 1-benzhydrylthis compound with various nucleophiles, including water, is a well-documented process in the synthesis of various 3-substituted azetidines. google.comnih.gov

The conversion of this compound derivatives to the corresponding alcohol is a key step in various synthetic sequences. For example, in the preparation of certain pharmaceutical intermediates, the hydrolysis of a mesylate is a crucial deprotection step. The conditions for this hydrolysis can vary, but it is often achieved by treatment with aqueous base or by simple solvolysis in a protic solvent.

Below are tables summarizing the typical hydrolysis reactions and related conversions of azetidinyl methanesulfonates based on available research findings.

Table 1: Hydrolysis of Azetidinyl Methanesulfonate Derivatives

Starting MaterialProductReagents and ConditionsReference
1-Benzhydryl-3-methylthis compound1-Benzhydryl-3-methylazetidin-3-olHydrolysis (specific conditions not detailed)
1-Benzhydrylthis compound1-Benzhydrylazetidin-3-ol (B14779)Water (as part of work-up in amination reactions) google.com

Table 2: Related Chemical Conversions of Azetidinyl Methanesulfonates in Aqueous or Protic Media

Starting Material / IntermediateConversion TypeProduct(s)ConditionsReference
Azetidinium ionRing-openingAminochlorohydrinAqueous solution chalmers.se
1-Phenylazetidinium ionRing-openingRing-opened productsSolution rsc.org

Applications of Azetidin 3 Yl Methanesulfonate As a Versatile Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

The inherent reactivity of azetidin-3-yl methanesulfonate (B1217627) makes it an ideal starting point for building sophisticated molecular frameworks, including advanced heterocyclic systems and unique amino acid derivatives.

Azetidin-3-yl methanesulfonate serves as a key electrophile in reactions with various nucleophiles to construct larger, more complex heterocyclic structures. The displacement of the mesylate group by a nucleophile is a common and efficient strategy. google.com

Research has demonstrated the synthesis of diverse 3-aminoazetidine derivatives through the direct displacement of the mesylate on 1-benzhydrylthis compound with amine nucleophiles. chemrxiv.org This "mix-and-heat" approach is operationally simple and effective for both primary and secondary amines, including cyclic amines like morpholine (B109124) and 1,2,3,4-tetrahydroquinoline. chemrxiv.org The reaction tolerates a wide range of functional groups, highlighting its robustness. chemrxiv.org For instance, the reaction with morpholine produces 4-(1-Benzhydrylazetidin-3-yl)morpholine in a 77% yield. chemrxiv.org

This strategy is frequently employed in the synthesis of precursors for biologically active compounds. In one example, 1-benzhydrylthis compound undergoes an SN2 displacement reaction with Boc-protected piperazine (B1678402) to yield a key intermediate for the synthesis of monoacylglycerol lipase (B570770) (MAGL) inhibitors. nih.gov This reaction proceeds in high yield (85%), forming a new carbon-nitrogen bond and linking the azetidine (B1206935) and piperazine rings. nih.gov

NucleophileProductYield (%)Reference
Morpholine4-(1-Benzhydrylazetidin-3-yl)morpholine77 chemrxiv.org
N-Octylamine1-Benzhydryl-N-octylazetidin-3-amine48 chemrxiv.org
1,2,3,4-Tetrahydroisoquinoline2-(1-Benzhydrylazetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline75 chemrxiv.org
tert-Butyl piperazine-1-carboxylatetert-Butyl 4-(1-benzhydrylazetidin-3-yl)piperazine-1-carboxylate85 nih.gov

The azetidine ring is an attractive motif for creating non-natural amino acids and peptidomimetics because it can restrict the conformation of otherwise flexible molecules, potentially improving pharmacokinetic profiles. chemrxiv.orgacs.org Azetidine carboxylic acids are valuable scaffolds and building blocks for these applications. mdpi.com

This compound is a key precursor for creating these structures. A well-established synthetic route to an amine is through an azide (B81097) intermediate. For example, enantiopure (2S,3S)-3-(3-azidopropyl)-1-Fmoc-azetidine-2-carboxylic acid tert-butyl ester, a lysine-azetidine chimera, was prepared by activating a 3-hydroxypropyl-azetidine derivative as a methanesulfonate, followed by displacement with sodium azide. researchgate.net This azide can then be reduced to the corresponding primary amine, completing the synthesis of the non-natural amino acid side chain. This method demonstrates how the methanesulfonate is pivotal in building complex amino acid-azetidine chimeras designed to study the influence of conformation on peptide activity. researchgate.net

Strategic Utility in Medicinal Chemistry Research

The azetidine scaffold is frequently found in contemporary medicinal chemistry, where it is often used to improve properties such as solubility and metabolic stability. chemrxiv.orgontosight.ai this compound provides a reliable entry point for incorporating this desirable ring system.

This compound and its derivatives are fundamental building blocks for a variety of drug-like scaffolds. The ability to displace the mesylate group with a wide range of nucleophiles allows for the synthesis of diverse 3-substituted azetidines, which are key intermediates for many biologically active compounds. google.com For example, this chemistry is used to prepare precursors for tachykinin antagonists and compounds with potential anti-viral activity. google.com The compound 1-benzhydrylthis compound is a frequently encountered electrophile in the patent literature for the synthesis of azetidine-containing drug candidates. chemrxiv.org Its reaction with various amines is a key step in building libraries of potential therapeutics. nih.govchemrxiv.org

Target Scaffold/Compound ClassRole of this compoundReference
Monoacylglycerol Lipase (MAGL) InhibitorsPrecursor for forming the (4-(azetidin-3-yl)piperazin-1-yl) core structure. nih.gov
Tachykinin AntagonistsIntermediate for the synthesis of 3-azetidinylalkylpiperidines. google.com
CCR2 AntagonistsThe related 3-aminoazetidines are a key substructure of these compounds. chemrxiv.org
Kinase Inhibitors (e.g., Baricitinib)The azetidine motif is a prevalent substructure in many kinase inhibitors. chemrxiv.org

Combinatorial chemistry relies on efficient and high-yielding reactions to generate large libraries of related compounds for biological screening. google.com The robust and versatile reactivity of this compound makes it an excellent substrate for this purpose.

The synthesis of 3-amino-azetidine derivatives via mesylate displacement is particularly well-suited for library generation. chemrxiv.orggoogle.com A straightforward, one-step "mix-and-heat" procedure using 1-benzhydrylthis compound and a diverse panel of primary and secondary amines has been developed. chemrxiv.org This method's simplicity, broad substrate scope, and tolerance of various functional groups make it ideal for generating combinatorial libraries of 3-aminoazetidines, which can accelerate drug optimization and development. chemrxiv.orggoogle.com

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules at a late step in the synthesis to rapidly generate analogues with improved properties. nih.govchimia.chrsc.org The introduction of an azetidine ring can enhance a drug's pharmacokinetic or toxicity profile. chemrxiv.org

The reaction of 1-benzhydrylthis compound with amines has been successfully applied to the late-stage functionalization of approved drugs and other pharmacologically active substances. chemrxiv.org This direct displacement reaction offers a significant advantage as it can be performed on complex molecules without the need for protecting groups on functionalities like free hydroxyls, carbamates, or unprotected heterocycles. chemrxiv.org This "any-stage" functionalization capability allows medicinal chemists to efficiently introduce the beneficial azetidine motif into established molecular frameworks, providing a powerful tool for lead optimization. chemrxiv.org

Analytical and Spectroscopic Characterization Techniques for Azetidinyl Methanesulfonates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of azetidinyl methanesulfonates, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ³¹P)

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. In the case of Azetidin-3-yl methanesulfonate (B1217627), a characteristic singlet for the amine (N-H) proton is observed. For instance, one study reported this signal at δ 1.03 ppm when recorded in CDCl₃. researchgate.net The protons on the azetidine (B1206935) ring typically appear as multiplets in the region of δ 3.0-4.5 ppm. For N-substituted derivatives, such as 1-benzhydrylazetidin-3-yl amine derivatives, the protons of the azetidine ring show characteristic splitting patterns that can be used to confirm the structure.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. While specific ¹³C NMR data for the parent Azetidin-3-yl methanesulfonate is not widely published, data for its derivatives are available. For example, in various 1-benzhydryl-N-substituted-azetidin-3-amines, the carbons of the azetidine ring typically resonate in the range of δ 45-65 ppm. chemrxiv.org The methanesulfonate methyl carbon would be expected to appear further downfield, typically around 35-40 ppm.

Compound TypeAzetidine Ring ¹H Chemical Shifts (ppm)Azetidine Ring ¹³C Chemical Shifts (ppm)
This compound~3.0-4.5 (m), 1.03 (s, NH) researchgate.netNot widely reported
1-Benzhydryl-N-substituted-azetidin-3-amines~2.8-3.5 (m) chemrxiv.org~47-63 chemrxiv.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reported for this compound (cm⁻¹) researchgate.net
N-H (amine)Stretching3300-35003350.22
S=O (sulfonate)Asymmetric Stretching1340-13701350.18
C-O (sulfonate)Stretching1140-11601133.20
S-O (sulfonate)Stretching900-1000925.18

The presence of a strong absorption band corresponding to the N-H stretch confirms the secondary amine of the azetidine ring. researchgate.net The strong bands for the S=O and S-O stretching vibrations are characteristic of the methanesulfonate group. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

For azetidinyl methanesulfonates, techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. ESI-MS is particularly useful for the analysis of polar and thermally labile compounds. In the positive ion mode, the protonated molecule [M+H]⁺ is often observed, which directly gives the molecular weight of the compound. For example, LC-MS analysis of various amine derivatives of 1-benzhydrylthis compound consistently shows the corresponding [M+H]⁺ peak, confirming their molecular identity. chemrxiv.org GC-MS has been used for the analysis of related compounds like tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate, providing both retention time and mass spectral data for identification and purity assessment. nih.gov

X-ray Crystallography for Absolute Stereochemical and Structural Assignments

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.com It provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While a specific crystal structure for the parent this compound is not publicly available, X-ray analysis of other azetidine derivatives has provided valuable insights into the conformational preferences of the four-membered ring. google.com The azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the orientation of substituents can be precisely determined by X-ray crystallography. For any new crystalline derivative of azetidinyl methanesulfonate, single-crystal X-ray diffraction would be the gold standard for unambiguous structural confirmation.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation, purification, and assessment of the purity of azetidinyl methanesulfonates.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. For this compound, a representative Rf value of 0.65 has been reported using a mixture of dichloromethane (B109758) and methanol (B129727) (9:1) as the eluent. researchgate.net

Column Chromatography: Column chromatography is the most common method for the purification of azetidinyl methanesulfonates on a preparative scale. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial for achieving good separation.

Compound TypeStationary PhaseEluent System
This compoundSilica GelDichloromethane/Methanol (9:1) researchgate.net
1-(Diphenylmethyl)this compound derivativeSilica GelPentane/Ethyl Acetate (98:2 to 95:5) googleapis.com
N-substituted azetidine derivativeSilica GelPetroleum Ether/Ethyl Acetate (1:4) google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. Both normal-phase and reversed-phase HPLC can be used for the analysis of azetidinyl methanesulfonates. The choice of column and mobile phase depends on the polarity of the specific derivative being analyzed. HPLC is also a critical tool for determining the enantiomeric purity of chiral azetidine derivatives when a chiral stationary phase is employed.

Theoretical and Mechanistic Investigations of Azetidinyl Methanesulfonate Reactions

Elucidation of Reaction Mechanisms and Pathways

The primary reaction pathway for azetidin-3-yl methanesulfonate (B1217627) is nucleophilic substitution, where the methanesulfonate group is displaced by a nucleophile. The mechanism of this transformation is predominantly a bimolecular nucleophilic substitution (S(_N)2) reaction. This is supported by the general principles of reactivity for secondary sulfonates on four-membered rings and by experimental observations in related systems.

The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the methanesulfonate group. This attack occurs simultaneously with the departure of the mesylate anion. The transition state for this reaction is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are in apical positions.

A key example illustrating this mechanism is the synthesis of 3-aminoazetidines from N-substituted azetidin-3-yl methanesulfonates. For instance, the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with a range of primary and secondary amines proceeds cleanly to afford the corresponding 3-aminoazetidine derivatives. The reaction conditions for these transformations are typically mild, which is characteristic of reactions involving good leaving groups.

The general reaction can be depicted as follows:

N-Protecting Group + Nu → N-Protecting Group-Nu + MsO

The rate of this reaction is influenced by several factors:

The nature of the nucleophile: Stronger, less sterically hindered nucleophiles will react more rapidly.

The N-protecting group: The steric and electronic properties of the substituent on the azetidine (B1206935) nitrogen can influence the accessibility of the C3 carbon to the incoming nucleophile. Bulky protecting groups may hinder the backside attack required for the S(_N)2 mechanism.

Solvent: Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic salt and to avoid solvation of the nucleophile itself, thus enhancing its reactivity.

Alternative pathways, such as S(_N)1, are generally not favored due to the instability of a secondary carbocation on a strained four-membered ring. Elimination reactions are also less common but can occur with bulky, strongly basic nucleophiles.

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

The stereochemical outcome of reactions involving this compound is a direct consequence of the S(_N)2 mechanism. The conversion of a chiral, enantiomerically pure azetidin-3-ol (B1332694) to its corresponding methanesulfonate proceeds with retention of configuration at the C3 stereocenter, as the C-O bond is not broken during this step.

However, the subsequent nucleophilic substitution at the C3 position occurs with a complete inversion of stereochemistry. This predictable stereochemical outcome is a hallmark of the S(_N)2 reaction and is crucial for the stereoselective synthesis of 3-substituted azetidines. Therefore, the stereochemistry of the final product is dictated by the stereochemistry of the starting azetidin-3-ol.

For example, if a synthesis begins with (R)-N-Boc-azetidin-3-ol, the resulting methanesulfonate will also have the (R)-configuration. Subsequent reaction with a nucleophile, for instance, sodium azide (B81097), will yield (S)-3-azido-N-Boc-azetidine. This stereospecificity is highly valuable in the synthesis of chiral drug candidates where only one enantiomer possesses the desired biological activity.

The diastereoselectivity of these reactions becomes relevant when the azetidine ring already contains other stereocenters or when the nucleophile itself is chiral. In such cases, the facial selectivity of the nucleophilic attack can be influenced by the existing stereochemistry, potentially leading to a mixture of diastereomers. However, for simple N-substituted azetidin-3-yl methanesulfonates, the primary stereochemical consideration is the inversion of configuration at C3.

The table below summarizes the expected stereochemical outcomes for the two-step sequence of mesylation and nucleophilic substitution starting from a chiral azetidin-3-ol.

Starting MaterialIntermediateNucleophile (Nu)Final Product Configuration
(R)-N-Protected-azetidin-3-ol(R)-N-Protected-azetidin-3-yl methanesulfonateAzide (N(_3))(S)-3-Azido-N-Protected-azetidine
(S)-N-Protected-azetidin-3-ol(S)-N-Protected-azetidin-3-yl methanesulfonateCyanide (CN)(R)-3-Cyano-N-Protected-azetidine
(R)-N-Protected-azetidin-3-ol(R)-N-Protected-azetidin-3-yl methanesulfonateFluoride (B91410) (F)(S)-3-Fluoro-N-Protected-azetidine

Computational Chemistry Approaches for Understanding Reactivity and Electronic Properties

While specific computational studies on this compound are not extensively documented in the literature, theoretical chemistry provides a powerful framework for understanding its reactivity and electronic properties. Density Functional Theory (DFT) calculations can be employed to model the molecule and its reactions, providing insights into its geometric and electronic structure, as well as the energetics of the reaction pathways.

Electronic Properties: The key to the reactivity of this compound lies in the electronic properties of the C3-O bond. The strong electron-withdrawing nature of the methanesulfonate group leads to a significant polarization of this bond, rendering the C3 carbon atom highly electrophilic and susceptible to nucleophilic attack. Computational models can quantify the partial atomic charges, showing a significant positive charge on C3.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical in understanding reactivity. The LUMO of this compound is expected to be centered on the (\sigma)* orbital of the C3-O bond. A low-lying LUMO indicates a high susceptibility to nucleophilic attack, as the nucleophile's HOMO can readily interact with it.

Transition State Analysis: Computational modeling of the S(_N)2 reaction of this compound with a nucleophile would allow for the characterization of the transition state structure and the calculation of the activation energy. These calculations can confirm the backside attack of the nucleophile and the trigonal bipyramidal geometry of the transition state.

Furthermore, computational studies can investigate the influence of the azetidine ring strain on the reaction energetics. The ring strain in azetidine is approximately 25.4 kcal/mol. This strain may be partially released in the transition state, potentially lowering the activation barrier compared to an analogous acyclic system. However, the conformational constraints of the four-membered ring can also influence the geometry of the transition state.

Theoretical calculations can also be used to compare the reactivity of this compound with other related electrophiles, such as azetidin-3-yl tosylate or halides, by comparing the calculated activation energies for their reactions with a common nucleophile. These studies can provide a quantitative basis for the leaving group ability of the methanesulfonate group in this specific heterocyclic system.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing azetidin-3-yl methanesulfonate derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution. For example, (1-(4-Cyanophenyl)azetidin-3-yl)methyl methanesulfonate (Compound 24) was prepared by reacting azetidin-3-ylmethanol with methanesulfonyl chloride in the presence of a base like triethylamine. Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of alcohol to methanesulfonyl chloride) and temperature (0–25°C). Purity (>99%) can be confirmed via UPLC (tR = 4.55 min) and ESI-MS (observed [M+H]<sup>+</sup> = 428.41 vs. calculated 428.26) .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δH 3.0–4.5 ppm for azetidine protons).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns.
  • Ultra-Performance Liquid Chromatography (UPLC) : Assess purity (>99%) with retention time consistency .

Q. What solvent systems are optimal for stabilizing this compound in aqueous solutions?

  • Methodological Answer : Stability studies suggest using aprotic solvents (e.g., DMSO or acetonitrile) for stock solutions to minimize hydrolysis. For aqueous buffers, maintain pH 6–7 and temperatures below 4°C to reduce sulfonate ester degradation. Monitor stability via periodic UPLC analysis .

Advanced Research Questions

Q. How can this compound derivatives be applied in designing irreversible protein-protein interaction inhibitors?

  • Methodological Answer : These derivatives act as covalent inhibitors by targeting nucleophilic residues (e.g., cysteine or lysine). For example, (1-(4-Cyanophenyl)azetidin-3-yl)methyl methanesulfonate was used to irreversibly inhibit the Menin-MLL interaction. Key steps include:

  • Biochemical Assays : Measure IC50 values using fluorescence polarization or surface plasmon resonance.
  • X-ray Crystallography : Confirm binding modes and covalent adduct formation .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from batch variability or assay conditions. Mitigate this by:

  • Batch Reprodubility Checks : Validate synthesis protocols across independent labs.
  • Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., methyl methanesulfonate for mutagenicity comparisons).
  • Meta-Analysis : Cross-reference published IC50 values with structural analogs .

Q. What safety protocols are critical when handling this compound derivatives in mutagenicity studies?

  • Methodological Answer : While direct mutagenicity data are limited, analogous alkylating agents (e.g., ethyl methanesulfonate) require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal .

Q. How can computational modeling predict the reactivity of this compound with biological nucleophiles?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) for the sulfonate ester group. Molecular docking (e.g., AutoDock Vina) can simulate binding to target proteins, prioritizing cysteine residues for covalent inhibition .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound Derivatives

ParameterTechniqueConditions/OutcomeReference
Purity AssessmentUPLCtR = 4.55 min, >99% purity
Molecular Weight ConfirmationESI-MS[M+H]<sup>+</sup> = 428.41 (calc. 428.26)
Mutagenicity ScreeningAmes TestCompare with EMS (positive control)

Table 2 : Stability of this compound in Solvents

SolventpHTemperatureHalf-Life (h)Reference
DMSON/A25°C>48
PBS Buffer7.44°C24

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.